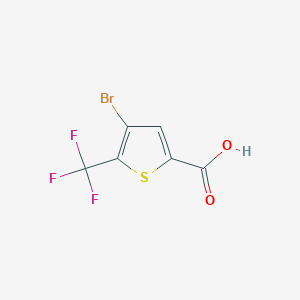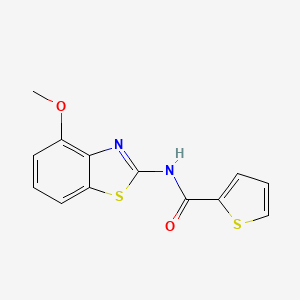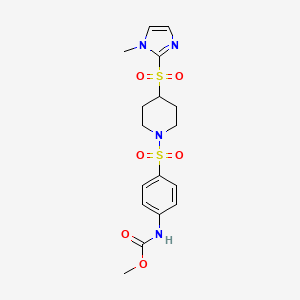
methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that features a combination of imidazole, piperidine, and carbamate functional groups
Mécanisme D'action
Target of Action
The compound, also known as “methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate”, is a derivative of imidazole . Imidazole derivatives have been shown to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound may interact with multiple targets in the body.
Mode of Action
The mode of action of this compound is likely to be complex due to the presence of the imidazole moiety, which is known to interact with various biological targets . The compound may interact with its targets through a variety of mechanisms, potentially altering their function and leading to changes in cellular processes.
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to the broad range of biological activities associated with imidazole derivatives . These could include pathways involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis . .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially enhance their bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse due to the broad range of biological activities associated with imidazole derivatives . These could include effects on bacterial and mycobacterial growth, inflammation, tumor growth, blood glucose levels, allergic reactions, fever, viral replication, oxidative stress, amoebic and helminthic infections, fungal growth, and ulcer formation . .
Action Environment
The action, efficacy, and stability of the compound are likely to be influenced by various environmental factors. For example, the compound’s solubility in water and other polar solvents could potentially enhance its bioavailability and efficacy . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia, followed by methylation to introduce the 1-methyl group.
Synthesis of the piperidine derivative: Piperidine can be sulfonylated using sulfonyl chloride in the presence of a base.
Coupling reactions: The imidazole and piperidine derivatives are coupled through sulfonyl linkages.
Carbamate formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonyl groups can be reduced to thiols.
Substitution: The carbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
Methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activities due to its multiple functional groups.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (4-((4-((1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate: Lacks the 1-methyl group on the imidazole ring.
Methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)phenyl)carbamate: Lacks one of the sulfonyl groups.
Uniqueness
Methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is unique due to the presence of both sulfonyl and carbamate groups, which provide a combination of chemical reactivity and biological activity not found in simpler analogs. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
methyl N-[4-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S2/c1-20-12-9-18-16(20)28(23,24)14-7-10-21(11-8-14)29(25,26)15-5-3-13(4-6-15)19-17(22)27-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAQMSKTTNVOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
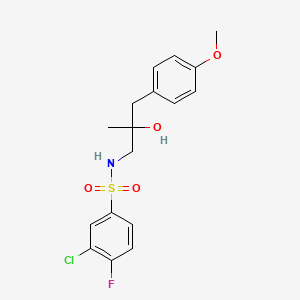
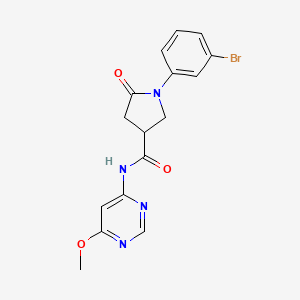
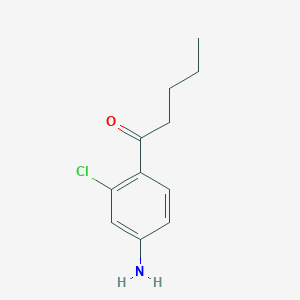
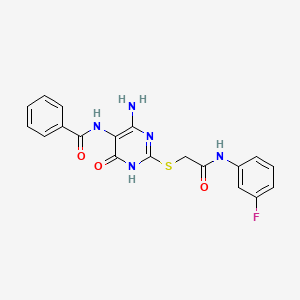
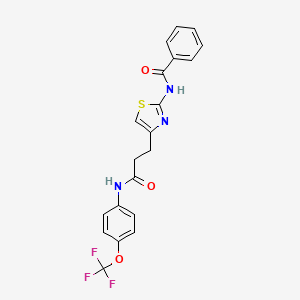
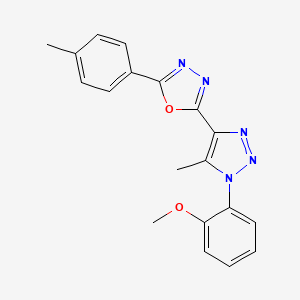

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3014899.png)
![2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1h-isoindole-1,3-dione](/img/structure/B3014901.png)
![3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid](/img/structure/B3014904.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3014906.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3014908.png)
